molecular formula C22H22ClN5O3 B3956613 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Cat. No.: B3956613
M. Wt: 439.9 g/mol
InChI Key: RRVBWAQSYSNIMV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a pyrazolyl group, and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 3,5-dimethyl-1H-pyrazole intermediate. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

    Nitration of the Phenyl Ring: The next step involves the nitration of a suitable phenyl precursor to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Piperazine: The nitrated phenyl compound is then coupled with piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired piperazine derivative.

    Introduction of the Chlorobenzoyl Group: Finally, the chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-(4-chlorobenzoyl)-4-[3-(1H-pyrazol-1-yl)-4-nitrophenyl]piperazine: Lacks the methyl groups on the pyrazole ring, which may influence its chemical properties.

Uniqueness

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is unique due to the presence of both the nitro group and the dimethyl-substituted pyrazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-15-13-16(2)27(24-15)21-14-19(7-8-20(21)28(30)31)25-9-11-26(12-10-25)22(29)17-3-5-18(23)6-4-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVBWAQSYSNIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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